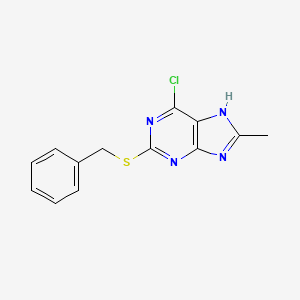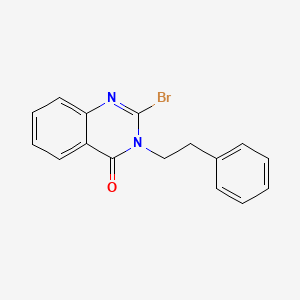
2-Bromo-3-(2-phenylethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-3-phenethylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-phenethylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazolinone precursor and a brominating agent.
Bromination: The precursor undergoes bromination to introduce the bromine atom at the 2-position.
Phenethylation: The brominated intermediate is then reacted with a phenethyl group under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
化学反应分析
Types of Reactions
2-bromo-3-phenethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-bromo-3-phenethylquinazolin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
2-bromoquinazolin-4(3H)-one: Lacks the phenethyl group.
3-phenethylquinazolin-4(3H)-one: Lacks the bromine atom.
2-chloro-3-phenethylquinazolin-4(3H)-one: Has a chlorine atom instead of bromine.
Uniqueness
2-bromo-3-phenethylquinazolin-4(3H)-one is unique due to the presence of both the bromine atom and the phenethyl group, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases is recommended
属性
CAS 编号 |
923018-91-1 |
|---|---|
分子式 |
C16H13BrN2O |
分子量 |
329.19 g/mol |
IUPAC 名称 |
2-bromo-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O/c17-16-18-14-9-5-4-8-13(14)15(20)19(16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI 键 |
UVNSPXQQZAOXAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)
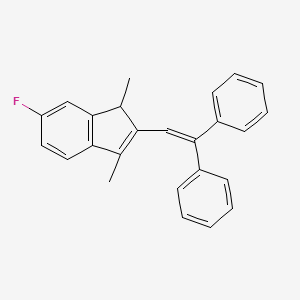
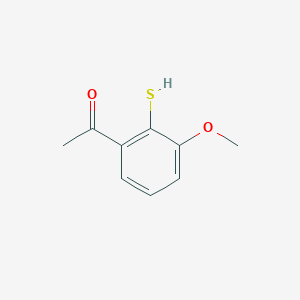

![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)
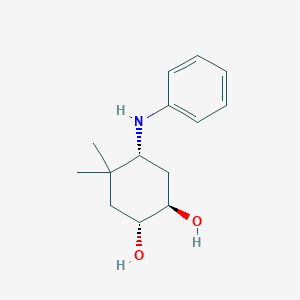
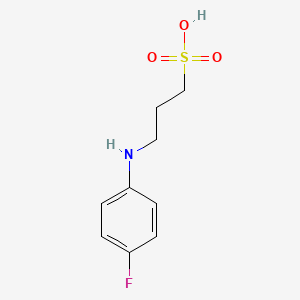
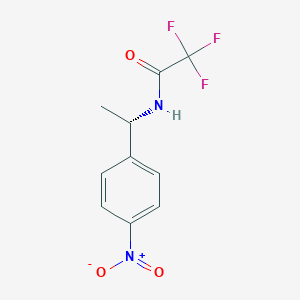

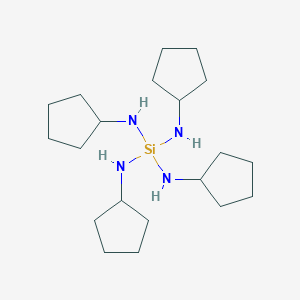
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)


